molecular formula C10H13F2NO B1435976 4,5-Difluoro-2-(2-methylpropoxy)aniline CAS No. 1852636-07-7

4,5-Difluoro-2-(2-methylpropoxy)aniline

Cat. No.: B1435976
CAS No.: 1852636-07-7
M. Wt: 201.21 g/mol
InChI Key: UXPORTNEGHZKEW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(2-methylpropoxy)aniline is a chemical compound characterized by the presence of two fluorine atoms and a 2-methylpropoxy group attached to an aniline structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

4,5-Difluoro-2-(2-methylpropoxy)aniline has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(2-methylpropoxy)aniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 4,5-difluoroaniline as the starting material.

  • Substitution Reaction: The aniline nitrogen is then substituted with a 2-methylpropoxy group through a nucleophilic substitution reaction.

  • Reaction Conditions: This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-(2-methylpropoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, if present.

  • Substitution: The fluorine atoms and the 2-methylpropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylated compounds.

  • Reduction Products: Reduced amines.

  • Substitution Products: Various substituted anilines and derivatives.

Mechanism of Action

The mechanism by which 4,5-Difluoro-2-(2-methylpropoxy)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological response. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

4,5-Difluoro-2-(2-methylpropoxy)aniline can be compared with other similar compounds, such as:

  • 2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid

  • [3,4-difluoro-5-(2-methylpropoxy)phenyl]methanol

  • Benzene, 1-bromo-4,5-difluoro-2-(2-methylpropoxy)

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and the 2-methylpropoxy group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4,5-difluoro-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPORTNEGHZKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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